![molecular formula C16H20ClNO B1462849 3-[(1-Naphthyloxy)methyl]piperidine hydrochloride CAS No. 28559-36-6](/img/structure/B1462849.png)
3-[(1-Naphthyloxy)methyl]piperidine hydrochloride
Overview
Description
3-[(1-Naphthyloxy)methyl]piperidine hydrochloride, also known as 3-NMPHCl, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the alkaloid piperidine, which is found naturally in a variety of plants. 3-NMPHCl has been used in the synthesis of various drugs, as well as for the study of biochemical and physiological effects in laboratory experiments.
Scientific Research Applications
3-[(1-Naphthyloxy)methyl]piperidine hydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of drugs, such as anti-inflammatory agents and antifungal agents. It has also been used in the study of the biochemical and physiological effects of drugs, such as the effects of opioid agonists and antagonists on the central nervous system. In addition, 3-[(1-Naphthyloxy)methyl]piperidine hydrochloride has been used in the study of the effects of drugs on the cardiovascular system, as well as in the study of the effects of drugs on the immune system.
Mechanism of Action
The mechanism of action of 3-[(1-Naphthyloxy)methyl]piperidine hydrochloride is not fully understood. It is believed that the compound binds to certain receptors in the body, which then triggers a cascade of biochemical and physiological responses. These responses can include changes in the levels of neurotransmitters, hormones, and other molecules in the body.
Biochemical and Physiological Effects
3-[(1-Naphthyloxy)methyl]piperidine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antifungal effects. It has also been shown to have analgesic and antipyretic effects. In addition, 3-[(1-Naphthyloxy)methyl]piperidine hydrochloride has been shown to have an inhibitory effect on the release of certain neurotransmitters, such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-[(1-Naphthyloxy)methyl]piperidine hydrochloride in laboratory experiments is its high yield. It is also relatively easy to synthesize, and it can be used in a variety of different research applications. However, there are some limitations to using 3-[(1-Naphthyloxy)methyl]piperidine hydrochloride in laboratory experiments. For example, it is not possible to study the effects of 3-[(1-Naphthyloxy)methyl]piperidine hydrochloride on humans, as it is a synthetic compound. In addition, it is not possible to study the long-term effects of 3-[(1-Naphthyloxy)methyl]piperidine hydrochloride on humans, as it is not approved for use in humans.
Future Directions
There are a number of potential future directions for the use of 3-[(1-Naphthyloxy)methyl]piperidine hydrochloride in scientific research. For example, further research could be conducted to study the effects of 3-[(1-Naphthyloxy)methyl]piperidine hydrochloride on the cardiovascular system, as well as its potential therapeutic applications. In addition, further research could be conducted to study the effects of 3-[(1-Naphthyloxy)methyl]piperidine hydrochloride on the immune system, as well as its potential therapeutic applications. Finally, further research could be conducted to study the effects of 3-[(1-Naphthyloxy)methyl]piperidine hydrochloride on the central nervous system, as well as its potential therapeutic applications.
properties
IUPAC Name |
3-(naphthalen-1-yloxymethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-2-8-15-14(6-1)7-3-9-16(15)18-12-13-5-4-10-17-11-13;/h1-3,6-9,13,17H,4-5,10-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQMNXUBAVIRSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=CC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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